![molecular formula C15H14ClNO3 B2501405 (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone CAS No. 950284-98-7](/img/structure/B2501405.png)
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as intramolecular S_NAr and McMurry reactions . The diaryl ethers required for the McMurry reaction have been obtained in good yields under microwave-assisted conditions of the reaction of salicylaldehydes with fluorobenzaldehydes without catalysts .Scientific Research Applications
Sedative-Hypnotic Effect
Benzoxepin derivatives, such as “(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone”, have been synthesized and evaluated for their sedative-hypnotic effect . This was done using a Phenobarbital-induced sleep test in mice. The compound in which the Phenobarbital moiety was incorporated into the benzoxepin nucleus was found to be the most active one . The experimental studies for the in vivo sedative-hypnotic effect were consistent with the molecular modeling .
Anti-neuroinflammatory Effects
Benzodiazepine derivatives, including benzoxepin derivatives, have shown significant anti-neuroinflammatory effects by suppressing iNOS (inducible NO synthase enzyme) activity . This is particularly important as neuroinflammation is a key factor in many neurological and mental health disorders.
Mechanism of Action
Target of Action
Benzoxepin derivatives, which this compound is a part of, have been found to interact withbenzodiazepine receptors . These receptors can be subdivided into two types: Central Benzodiazepine Receptors (CBR) and Peripheral Benzodiazepine Receptors (PBR). The CBR is found only on neurons in the central nervous system, coupled with the GABA a (γ-aminobutyric acid) receptor .
Mode of Action
Ligands acting at the benzodiazepine binding site of the GABA a receptor, such as (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone, allosterically modulate the action of GABA on neuronal chloride ion flux . They show a wide variety of pharmacological actions ranging in a continuum from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
It is known that benzodiazepines and their derivatives modulate the gabaergic neurotransmission system, which is the chief inhibitory system in the mammalian central nervous system .
Result of Action
Benzodiazepine derivatives have been shown to have sedative-hypnotic effects .
properties
IUPAC Name |
(7-chloro-1-benzoxepin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCYOLGKDCHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone |
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